molecular formula C13H9BrF2OZn B14875933 2-(2',4'-DifluorobenZyloxy)phenylZinc bromide

2-(2',4'-DifluorobenZyloxy)phenylZinc bromide

Cat. No.: B14875933
M. Wt: 364.5 g/mol
InChI Key: RLAWYHYFKKZMBV-UHFFFAOYSA-M
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Description

2-(2’,4’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful tool in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’,4’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(2’,4’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(2’,4’-Difluorobenzyloxy)bromobenzene+Zn2-(2’,4’-Difluorobenzyloxy)phenylzinc bromide\text{2-(2',4'-Difluorobenzyloxy)bromobenzene} + \text{Zn} \rightarrow \text{2-(2',4'-Difluorobenzyloxy)phenylzinc bromide} 2-(2’,4’-Difluorobenzyloxy)bromobenzene+Zn→2-(2’,4’-Difluorobenzyloxy)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of 2-(2’,4’-Difluorobenzyloxy)phenylzinc bromide is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-(2’,4’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It participates in Suzuki-Miyaura, Negishi, and Kumada coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: It can replace halides or other leaving groups in aromatic compounds.

    Addition Reactions: It adds to carbonyl compounds to form alcohols.

Common Reagents and Conditions

    Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Temperature: Reactions are typically carried out at room temperature to moderate heat.

Major Products

    Biaryl Compounds: Formed through cross-coupling reactions.

    Alcohols: Formed through addition reactions with carbonyl compounds.

    Substituted Aromatics: Formed through substitution reactions.

Scientific Research Applications

2-(2’,4’-Difluorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the development of fluorinated drugs, which often have improved metabolic stability and bioavailability.

    Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2’,4’-Difluorobenzyloxy)phenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The presence of fluorine atoms increases the electron density on the phenyl ring, enhancing its nucleophilicity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2’,4’-Difluorobenzyloxy)-4-fluorophenylzinc bromide
  • 2,6-Difluorophenylzinc bromide

Uniqueness

Compared to similar compounds, 2-(2’,4’-Difluorobenzyloxy)phenylzinc bromide offers a unique combination of reactivity and stability due to the specific positioning of the fluorine atoms. This makes it particularly effective in certain cross-coupling reactions where other organozinc reagents may fail.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);2,4-difluoro-1-(phenoxymethyl)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-7-6-10(13(15)8-11)9-16-12-4-2-1-3-5-12;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

RLAWYHYFKKZMBV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)OCC2=C(C=C(C=C2)F)F.[Zn+]Br

Origin of Product

United States

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